molecular formula C19H17F3N6O2S B2920865 2-(4-(3-(phenylthio)propanamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide CAS No. 1396676-36-0

2-(4-(3-(phenylthio)propanamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2920865
CAS No.: 1396676-36-0
M. Wt: 450.44
InChI Key: SCAJMQVHJADRTL-UHFFFAOYSA-N
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Description

This compound features a 2H-tetrazole core substituted at position 5 with a carboxamide group linked to a 2,2,2-trifluoroethyl moiety. The phenyl ring at position 2 of the tetrazole is further functionalized at the para position with a 3-(phenylthio)propanamido group. The trifluoroethyl substituent contributes electron-withdrawing properties, which may influence metabolic stability and binding affinity.

Properties

IUPAC Name

2-[4-(3-phenylsulfanylpropanoylamino)phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O2S/c20-19(21,22)12-23-18(30)17-25-27-28(26-17)14-8-6-13(7-9-14)24-16(29)10-11-31-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,23,30)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAJMQVHJADRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(phenylthio)propanamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide typically involves a multi-step process:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Introduction of the Trifluoroethyl Group: This step often involves the use of trifluoroethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction using a thiol and a suitable leaving group.

    Amidation Reaction: The final step involves the formation of the amide bond between the tetrazole derivative and the phenylthio-substituted propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols, amines, or alcohols under basic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the phenylthio group.

    Amines: From reduction of nitro groups.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. The presence of the tetrazole ring, which is known for its bioisosteric properties, suggests that it could interact with biological targets in a manner similar to carboxylic acids or other pharmacophores.

Medicine

The compound’s unique structure may offer therapeutic potential. For instance, the trifluoroethyl group is often found in pharmaceuticals due to its ability to enhance metabolic stability and bioavailability. Research could explore its use in drug development, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 2-(4-(3-(phenylthio)propanamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole ring might mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors, while the trifluoroethyl group could enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name & Source Core Structure Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound
(This work)
2H-tetrazole - 5-Carboxamide-N-(2,2,2-trifluoroethyl)
- 4-(3-(Phenylthio)propanamido)phenyl at position 2
C₁₉H₁₇F₃N₆O₂S 450.4 Flexible propanamido linker; trifluoroethyl enhances hydrophobicity and electron withdrawal .
2-(4-(2-(Benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
()
2H-tetrazole - 5-Carboxamide-N-(2,2,2-trifluoroethyl)
- 4-(2-(Benzylthio)acetamido)phenyl at position 2
C₁₉H₁₇F₃N₆O₂S 450.4 Shorter acetamido linker; benzylthio group increases steric bulk compared to phenylthio .
2-(4-(1-Naphthamido)phenyl)-2H-tetrazole-5-carboxamide
()
2H-tetrazole - 5-Carboxamide (unsubstituted)
- 4-(1-Naphthamido)phenyl at position 2
C₁₉H₁₄N₆O₂ 358.4 Naphthyl group enhances π-π interactions but reduces solubility; absence of trifluoroethyl may lower metabolic stability .
5-Chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide
()
4,5-Dihydro-1H-tetrazole - 5-Chlorothiophene-2-carboxamide
- Morpholino-2-oxoethyl at tetrazole position 4
C₁₈H₁₇ClN₆O₄S 448.9 Morpholino improves solubility; thiophene introduces sulfur-based electronic effects .
2-((2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl)carbonyl)-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide
()
Thiazole - Pyrazole and trifluoromethyl substituents
- Hydrazinecarbothioamide linkage
C₁₈H₁₃F₆N₇OS 513.4 Dual trifluoromethyl groups enhance metabolic resistance; thiazole-pyrazole core diversifies binding modes .

Key Structural and Functional Insights:

Linker Flexibility vs. Rigidity: The propanamido linker in the target compound (vs. Rigid aromatic systems (e.g., naphthyl in ) may enhance target affinity but reduce solubility .

Electron-Withdrawing Groups: Trifluoroethyl (target compound) and trifluoromethyl () substituents enhance metabolic stability by resisting oxidative degradation . Morpholino () introduces polar oxygen atoms, improving aqueous solubility .

Heterocyclic Diversity :

  • Tetrazole (target compound) offers hydrogen-bonding capability via its nitrogen-rich core.
  • Thiazole () and thiophene () introduce sulfur atoms, altering electronic properties and redox stability .

Biological Activity Trends :

  • While direct activity data for the target compound are unavailable, analogs like thiazole-thiadiazole hybrids () show potent anticancer activity (IC₅₀ ~1.6–2.0 µg/mL), suggesting the tetrazole scaffold may similarly target kinases or proteases .

Biological Activity

The compound 2-(4-(3-(phenylthio)propanamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered interest due to its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, analgesic, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The compound's structure includes a tetrazole ring, a phenylthio group, and a trifluoroethyl substitution. The presence of these functional groups is crucial for its biological activity.

Molecular Formula

  • Molecular Formula : C_{16}H_{18}F_{3}N_{5}O_{2}S
  • Molecular Weight : 395.41 g/mol

Antiviral Activity

Recent studies have shown that tetrazole-containing compounds exhibit antiviral properties. For instance, a series of tetrazole derivatives were evaluated against influenza A virus and demonstrated varying degrees of cytotoxicity and antiviral activity. The structure-activity relationship (SAR) indicated that modifications to the tetrazole ring significantly influenced antiviral efficacy .

CompoundIC50 (µM)Selectivity Index
Compound 118.4>38
Compound 246>16
Compound 3N/ASI = 5

Antibacterial Activity

Tetrazole derivatives have also been assessed for their antibacterial properties. In a study evaluating various derivatives, significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis .

Antihypertensive Activity

Another area of research focuses on the antihypertensive potential of tetrazole derivatives. A related compound showed promising results in lowering blood pressure in hypertensive models, suggesting that structural modifications can enhance this property. Compounds similar to the one have been synthesized and tested for their ability to act as angiotensin-II receptor antagonists, with some derivatives exhibiting substantial antihypertensive effects .

Study on Antiviral Efficacy

In a controlled laboratory experiment, the compound was tested against influenza A virus in MDCK cells. Results indicated that certain modifications to the tetrazole ring enhanced antiviral activity while maintaining low cytotoxicity at therapeutic concentrations .

Study on Antihypertensive Effects

A comparative study evaluated several tetrazole derivatives for their antihypertensive effects using animal models. The most effective compound demonstrated a significant reduction in systolic blood pressure compared to controls, indicating its potential as a therapeutic agent for hypertension .

Q & A

Q. Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the tetrazole ring (δ ~8-9 ppm for N-H in DMSO-d₆), trifluoroethyl group (δ 3.5-4.0 ppm for -CF₃CH₂), and phenylthio moiety (δ 7.2-7.8 ppm) .
    • FT-IR : Confirm amide (1650-1680 cm⁻¹) and tetrazole (1450-1500 cm⁻¹) stretches .
  • Computational Modeling :
    • Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB ID 1XYZ) to predict binding poses. The phenylthio group may occupy hydrophobic pockets, while the tetrazole acts as a hydrogen bond acceptor .
    • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Q. Methodological Answer :

  • Solubility Enhancement :
    • Co-solvents : Use PEG-400 or cyclodextrins for aqueous formulations.
    • Salt Formation : Explore trifluoroacetic acid salts to improve polar solubility .
  • Bioavailability Strategies :
    • Prodrug Design : Mask the tetrazole with ester groups (e.g., acetyloxymethyl) for passive diffusion, followed by enzymatic cleavage in vivo .
    • Nanocarriers : Encapsulate in PLGA nanoparticles (100-200 nm) for sustained release, as demonstrated for structurally similar acetamide derivatives in .

Validation : Assess pharmacokinetics via LC-MS/MS in rodent plasma and tissue homogenates .

What mechanisms underlie potential off-target effects of this compound?

Q. Methodological Answer :

  • Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended inhibition. The trifluoroethyl group may interact with ATP-binding pockets in kinases .
  • Metabolite Analysis : Identify Phase I/II metabolites (e.g., CYP450-mediated oxidation of phenylthio to sulfoxide) using hepatocyte microsomes. Metabolites could exhibit distinct activity or toxicity .
  • Pathway Analysis : Perform RNA-seq on treated cells to detect dysregulated pathways. For example, tetrazoles are known to modulate nitric oxide synthase, potentially affecting vascular tone .

How should researchers design structure-activity relationship (SAR) studies for this compound?

Q. Methodological Answer :

  • Core Modifications : Synthesize analogues with:
    • Tetrazole Replacement : Substitute with carboxylate or nitro groups to assess hydrogen-bonding necessity.
    • Side-Chain Variations : Replace phenylthio with methylthio or benzyloxy to evaluate hydrophobicity effects .
  • Activity Testing : Use dose-response curves (IC₅₀/EC₅₀) in target assays (e.g., enzyme inhibition). highlights substituent-dependent activity in triazole-acetamide hybrids.
  • 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields from aligned analogues to predict activity cliffs .

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